Phosphazene base P2-t-Bu solution
Overview
Description
Synthesis Analysis
Phosphazene bases like P2-t-Bu are synthesized through a process that allows for the adjustment of their basicity and molecular structure. This tunability is crucial for their application in catalyzing polymerization reactions. For instance, phosphazenes with a 1,3,5-triazine core have been designed to show varying basicities and bulky molecular sizes, which are instrumental in their performance as organocatalysts in the synthesis of polymers with controlled properties (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of phosphazene bases significantly impacts their catalytic activities. Studies involving NMR spectroscopy and single-crystal X-ray diffractions have shown that the structure, specifically the size and shape, of phosphazenes like P2-t-Bu, can influence their basicity and, consequently, their efficiency as catalysts in various chemical reactions (Wang et al., 2020).
Chemical Reactions and Properties
Phosphazene bases are involved in a myriad of chemical reactions due to their strong basicity. They catalyze intramolecular cyclizations, efficiently synthesizing benzofurans derivatives (Kanazawa et al., 2009) and mediate the living ring-opening polymerization of cyclic esters, producing polyesters with predictable molecular weights and narrow polydispersities (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of phosphazene bases, such as solubility and stability, are crucial for their application in organic synthesis and polymerization reactions. Their high basicity and stability under various conditions make them versatile catalysts for promoting a range of chemical transformations with high efficiency and selectivity.
Chemical Properties Analysis
Phosphazene bases exhibit a range of chemical properties that make them suitable for various applications in chemistry. Their high basicity and nucleophilicity enable them to catalyze numerous reactions, including carbon-carbon bond formation and ring-opening polymerizations, with remarkable control over the reaction outcomes. The ability of phosphazene bases to mediate reactions under mild conditions while achieving high yields and selectivity is a testament to their valuable chemical properties (Lops et al., 2022).
Scientific Research Applications
Polymerization Catalyst : Phosphazene bases, including P2-t-Bu, are utilized as catalysts in polymerization processes, offering control over molecular weights and end-groups in polyester synthesis (Winter et al., 2010).
Ring-Opening Polymerizations : These bases are also promoters for ethylene oxide and siloxane polymerizations, facilitating rapid reactions and contributing to well-defined polymers (Esswein et al., 1996).
Gas-Phase Basicity Studies : Phosphazene bases like P2-t-Bu have been evaluated for their gas-phase basicity, providing insights into the behavior of superbases in various conditions (Kaljurand et al., 2007).
Metal-Free Ring-Opening Polymerization : P2-t-Bu catalyzed metal-free ring-opening polymerization of ε-caprolactone and L-lactide, aiding the synthesis of polyester-based materials (Alamri et al., 2014).
Chemical Synthesis : It's used in Darzens reactions for the synthesis of α,β-epoxy esters and promotes intramolecular cyclization in organic synthesis (Lops et al., 2022); (Kanazawa et al., 2009).
Organocatalysis : Phosphazene bases act as organocatalysts for the living ring-opening polymerization of cyclic esters, influencing the properties of polyesters (Zhang et al., 2007).
Oxa-Michael Addition Click Polymerization : P2-t-Bu catalyzes oxa-Michael addition of alcohol to acrylate, useful in synthesizing degradable polymers (Hongjun et al., 2018).
Biodiesel Production : Phosphazene catalysts, including P2-t-Bu, are effective in the water-free alcoholysis of vegetable fatty esters for biodiesel production (Cerro-Alarcón et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQESMNKMUZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H39N7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401465 | |
Record name | Phosphazene base P2-t-Bu solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) | |
CAS RN |
111324-03-9 | |
Record name | Phosphazene base P2-t-Bu solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 111324-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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